2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Overview
Description
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a chloro group and a triazole ring attached to a benzaldehyde moiety. This compound is known for its broad-spectrum bactericidal properties and is commonly used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with 3-methyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde involves the inhibition of sterol demethylation, a crucial step in the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes. By inhibiting this process, the compound disrupts the integrity of the cell membrane, leading to cell death. This mechanism is similar to that of other triazole fungicides .
Comparison with Similar Compounds
Difenoconazole: Another triazole fungicide with a similar mechanism of action.
Fluconazole: A triazole antifungal used in medical treatments.
Itraconazole: Another triazole antifungal with broad-spectrum activity.
Uniqueness: 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its combination of a chloro group and a triazole ring attached to a benzaldehyde moiety makes it particularly effective in certain applications .
Properties
IUPAC Name |
2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-12-6-14(13-7)9-3-2-8(5-15)10(11)4-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCZHNPPMIUXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC(=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.